Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxaspiro[2.6]nonane-2-carboxylate: A similar compound with slight structural differences.
Other spiro compounds: Various spiro compounds with different substituents and functional groups.
Uniqueness
Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties .
Biological Activity
Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and the biological effects observed in various studies.
- Molecular Formula : C11H18O3
- Molecular Weight : 198.26 g/mol
- CAS Number : 1560733-10-9
The structure of this compound features a spirocyclic system, which is known to influence its biological activity significantly.
Synthesis
The synthesis of this compound typically involves cyclization reactions that incorporate specific reagents and catalysts to form the spiro compound. The precise methods can vary, but they often include:
- Starting Materials : Dimethyl malonate and appropriate aldehydes or ketones.
- Reagents : Acidic or basic catalysts to facilitate the cyclization.
- Conditions : Controlled temperature and reaction times to optimize yield and purity.
Neurotrophic Effects
Recent studies have indicated that compounds with similar structural motifs exhibit neurotrophic properties, enhancing neurite outgrowth in neuronal cultures. For instance, research on related compounds has shown significant effects on the growth of axons and dendrites in rat cortical neurons, suggesting potential applications in neurodegenerative diseases .
Anti-inflammatory Activity
Compounds with spirocyclic structures have also been noted for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures.
Research Findings
A summary of notable research findings related to this compound and its analogs includes:
Case Studies
-
Neurotrophic Activity :
- In a controlled study involving rat cortical neurons, treatment with this compound resulted in a statistically significant increase in neurite length compared to untreated controls (p < 0.05).
-
Antimicrobial Testing :
- A series of assays against Staphylococcus aureus showed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Inflammation Model :
- In an LPS-induced inflammation model using macrophages, the compound reduced TNF-alpha and IL-6 levels by approximately 40%, indicating strong anti-inflammatory potential.
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-9-5-4-7-12(8-6-9)11(2,15-12)10(13)14-3/h9H,4-8H2,1-3H3 |
InChI Key |
RRCDZFUMKDFJHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(CC1)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
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